molecular formula C25H22BrClN2O2 B12148343 9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148343
M. Wt: 497.8 g/mol
InChI Key: QDPXEUPAMWBUJY-UHFFFAOYSA-N
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Description

“9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo various reactions such as nucleophilic substitution, cyclization, and condensation.

  • Step 1: Nucleophilic Substitution

    • Reactants: 4-chlorophenyl bromide and 4-(propan-2-yloxy)phenylamine
    • Conditions: Solvent (e.g., DMF), base (e.g., K2CO3), temperature (e.g., 80°C)
    • Product: Intermediate compound with substituted aromatic rings
  • Step 2: Cyclization

    • Reactants: Intermediate compound from Step 1
    • Conditions: Cyclization agent (e.g., POCl3), temperature (e.g., 100°C)
    • Product: Pyrazolobenzoxazine core structure
  • Step 3: Bromination

    • Reactants: Pyrazolobenzoxazine core structure
    • Conditions: Brominating agent (e.g., NBS), solvent (e.g., CHCl3), temperature (e.g., room temperature)
    • Product: Final compound “this compound”

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the pyrazole moiety.

    Reduction: Reduction reactions could target the bromine or chlorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as THF or ethanol.

    Substitution: Reagents like NaOH or HCl in polar solvents like water or methanol.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or polymers.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible applications in treating diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of “9-Bromo-5-(4-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Binding to enzymes, receptors, or DNA.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Bromo-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

  • Structural Features : The presence of both bromine and chlorine substituents, along with the pyrazolobenzoxazine core, makes it unique.
  • Biological Activity : Its specific combination of substituents may result in unique biological activities compared to similar compounds.

Properties

Molecular Formula

C25H22BrClN2O2

Molecular Weight

497.8 g/mol

IUPAC Name

9-bromo-5-(4-chlorophenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H22BrClN2O2/c1-15(2)30-20-10-5-16(6-11-20)22-14-23-21-13-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h3-13,15,23,25H,14H2,1-2H3

InChI Key

QDPXEUPAMWBUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

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